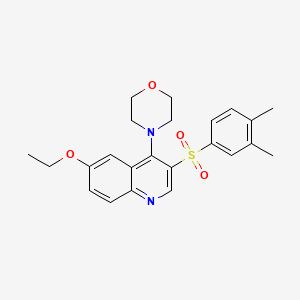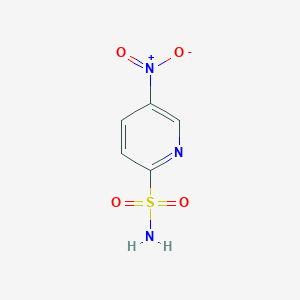![molecular formula C24H24N6O3 B2650785 N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide CAS No. 1285624-26-1](/img/new.no-structure.jpg)
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H24N6O3 and its molecular weight is 444.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The compound can be synthesized via a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde with 3-(3,5-dimethyl-1-phenylpyrazol-4-yl)amine under specific catalytic conditions.
Industrial production methods: Large-scale production requires optimized conditions, including temperature control, appropriate solvents like toluene, and a catalyst such as p-toluenesulfonic acid. Industrial processes might also employ continuous flow techniques to ensure higher yields and consistency.
Analyse Chemischer Reaktionen
Types of reactions it undergoes: This compound can participate in a variety of reactions including oxidation (forming potentially valuable derivatives), reduction, and substitution reactions, thanks to its aromatic and pyrazole rings.
Common reagents and conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions.
Major products formed: Oxidation might yield carboxylic acids or ketones, while reduction can result in alcohols. Substitution reactions can modify the aromatic or pyrazole rings, offering a spectrum of derivative compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acts as a key intermediate for synthesizing various bioactive molecules.
Biology: Potentially used in probing cellular mechanisms and pathways due to its unique structure.
Medicine: Studied for its possible anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: May serve as a precursor for manufacturing pharmaceuticals and specialty chemicals.
Mechanism of Action: The exact mechanism can vary based on application, but typically, it interacts with specific molecular targets like enzymes or receptors, modifying their activity. This compound's structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions crucial for its biological effects.
Comparison with Similar Compounds: When compared to other pyrazole derivatives:
Similar Compounds: : Compounds like pyrazole-5-carboxamide derivatives, phenylpyrazole derivatives.
Uniqueness: : This compound’s dual ring structure and specific functional groups provide unique reactivity and biological activity profiles, differentiating it from simpler analogs.
There you have it! Each aspect of this compound, in all its complex glory. Anything else you’re curious about?
Eigenschaften
CAS-Nummer |
1285624-26-1 |
|---|---|
Molekularformel |
C24H24N6O3 |
Molekulargewicht |
444.495 |
IUPAC-Name |
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H24N6O3/c1-15-23(16(2)30(29-15)18-8-6-5-7-9-18)20-13-21(27-26-20)24(31)28-25-14-17-12-19(32-3)10-11-22(17)33-4/h5-14H,1-4H3,(H,26,27)(H,28,31)/b25-14- |
InChI-Schlüssel |
GMXCHNRGFRTAIO-QFEZKATASA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2650703.png)
![N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2650704.png)



![methyl 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2650709.png)



![2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B2650717.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2650725.png)
